molecular formula C12H12OS B8417907 2-(Benzyloxymethyl)thiophene

2-(Benzyloxymethyl)thiophene

Cat. No.: B8417907
M. Wt: 204.29 g/mol
InChI Key: YFXDUXSCNGJSKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxymethyl)thiophene is a substituted thiophene derivative characterized by a benzyloxymethyl group (-CH₂-O-benzyl) attached to the 2-position of the thiophene ring. Thiophenes, sulfur-containing heterocyclic compounds, are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and biological activity . The benzyloxymethyl substituent likely enhances lipophilicity and stability, making it a candidate for drug design and organic synthesis .

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-(phenylmethoxymethyl)thiophene

InChI

InChI=1S/C12H12OS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8H,9-10H2

InChI Key

YFXDUXSCNGJSKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • The benzyloxymethyl group in 2-(Benzyloxymethyl)thiophene provides steric bulk and ether-linked flexibility, contrasting with smaller substituents (e.g., methyl or halogen) in analogs.
  • Benzo[b]thiophene derivatives exhibit higher planarity and conjugation than simple thiophenes, influencing optical and electronic applications .

Comparison :

  • 2-(Benzyloxymethyl)thiophene may require protective group strategies for the benzyloxymethyl moiety during synthesis, unlike halogenated or acetylated derivatives.

Unique Advantages of 2-(Benzyloxymethyl)thiophene :

  • The benzyloxymethyl group may improve blood-brain barrier penetration in drug candidates due to increased lipophilicity.
  • Ether linkages offer hydrolytic stability under physiological conditions compared to ester-containing analogs.

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